Tms-ct

Description

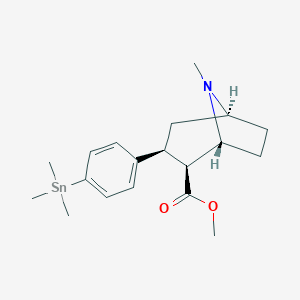

Structure

2D Structure

Properties

IUPAC Name |

methyl (1R,2S,3S,5S)-8-methyl-3-(4-trimethylstannylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20NO2.3CH3.Sn/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11;;;;/h4-7,12-15H,8-10H2,1-2H3;3*1H3;/t12-,13+,14+,15-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKXLRZDWPQUMD-AURCBSNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)[Sn](C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[Sn](C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158111-10-5 | |

| Record name | Tms-ct | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158111105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TMS-CT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6PCO2A7B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Methodologies for the Chemical Synthesis of Trimethylstannyl β Carbomethoxytropane

Comprehensive Evaluation of Established Synthetic Pathways for TMS-CT

The synthesis of this compound typically involves the modification of a tropane (B1204802) scaffold to incorporate a trimethylstannyl moiety at a specific position, alongside a carbomethoxy group. A foundational work in this area is the synthesis reported by Ametamey S.M. et al. in 1995, which detailed the preparation of trimethylstannyl-β-CT, among other tropane derivatives. wikipedia.orgnih.gov

Established synthetic pathways generally proceed through a series of steps that build or modify the bicyclic tropane core, followed by the introduction of the stannyl (B1234572) group. While specific detailed reaction conditions, precise reagent stoichiometries, and comprehensive yield data for the Ametamey synthesis of this compound are typically found within the specialized primary literature, the general approach often involves the functionalization of a tropane derivative. This could entail the use of organometallic reagents, such as a trimethyltin (B158744) halide (e.g., trimethyltin chloride) or tributyltin hydride, to react with an appropriately activated tropane precursor. The precursor would typically possess a leaving group (e.g., a halide or triflate) at the desired position for stannylation, or an unsaturated bond amenable to hydrostannylation.

Development and Optimization of High-Yield and High-Purity Synthetic Routes for this compound

The development and optimization of synthetic routes for compounds like this compound are critical to achieve high yields and high purity, which are essential for their application, especially in sensitive research areas such as radiopharmaceutical synthesis. wikidata.orgnih.gov Optimization strategies often involve a meticulous examination of various reaction parameters:

Solvent Selection: The choice of solvent can profoundly influence reaction rates, selectivity, and product solubility. For organometallic reactions involving tin compounds, anhydrous and inert solvents are typically preferred to prevent side reactions.

Temperature Control: Reaction temperature plays a crucial role in controlling kinetics and thermodynamics, affecting both yield and the formation of undesirable byproducts.

Reagent Stoichiometry and Addition Rate: Precise control over the amounts and addition rates of reagents can minimize side reactions and maximize the conversion to the desired product.

Catalyst Optimization: If catalytic steps are involved, the selection and loading of the catalyst (e.g., palladium catalysts for cross-coupling reactions) are optimized to enhance efficiency and selectivity.

Achieving high purity for research-grade this compound is paramount. Impurities, particularly residual organotin compounds, can interfere with downstream applications or analytical measurements. Optimization efforts focus on minimizing byproduct formation during the synthesis and developing efficient purification protocols.

Stereocontrolled and Regioselective Approaches in the Preparation of Tropane Scaffolds Incorporating Stannyl Moieties

The tropane scaffold, characterized by its 8-azabicyclo[3.2.1]octane core, possesses inherent chirality and stereochemical complexity. For this compound, the β-carbomethoxy and trimethylstannyl groups are positioned with specific stereochemistry, which is crucial for its biological activity and function as a precursor. Therefore, synthetic methodologies must employ highly stereocontrolled and regioselective approaches.

Strategies for building stereodefined tropane scaffolds include:

Enantioselective Deprotonation of Tropinone: Tropinone, a common precursor for tropane alkaloids, can undergo enantioselective deprotonation using chiral lithium amides to generate chiral enolates with high enantiomeric excess (e.g., over 95% ee). These enolates can then be functionalized with high stereocontrol.

Cycloaddition Reactions: Advanced methods, such as microwave-assisted 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascades of cyclopropanated pyrrole (B145914) and furan (B31954) derivatives, have been developed to assemble the 8-aza- and 8-oxabicyclo[3.2.1]octane cores in dia- and enantioselective pure forms. Palladium-catalyzed asymmetric allylic alkylation has also been shown to provide access to optically active tropane derivatives with high diastereo- and enantioselectivity.

The regioselective introduction of the stannyl moiety onto these pre-formed or in situ-generated tropane scaffolds is critical. This typically involves organometallic reactions where the trimethylstannyl group is directed to the desired β-position relative to the carbomethoxy group. Such transformations often leverage the reactivity of specific functional groups on the tropane ring (e.g., halides, triflates, or unsaturated bonds) with trimethyltin reagents, ensuring that the tin atom attaches at the correct carbon atom without affecting other sensitive functionalities or altering the established stereochemistry.

Advanced Purification Techniques and Strategies for Isolating Research-Grade this compound

The isolation of research-grade this compound necessitates advanced purification techniques to remove residual starting materials, byproducts, and particularly, highly toxic organotin impurities. The presence of even trace amounts of tin impurities can compromise the integrity of research findings and downstream applications.

Key purification strategies include:

Silica (B1680970) Gel Column Chromatography: This is a widely used technique for separating organic compounds. For organotin compounds, modifications to standard silica gel chromatography are often employed. For instance, the use of anhydrous potassium carbonate (K2CO3) impregnated silica gel has been shown to be highly effective in reducing organotin impurities from stoichiometric levels to parts per million (ppm) levels. This method is particularly advantageous as it can be performed on concentrated product mixtures without requiring water treatment, simplifying the process and reducing waste.

Solvent Extraction: Differential solubility in various solvents can be exploited to separate the desired product from impurities. For ionic compounds, simple washing with appropriate solvents like diethyl ether can effectively remove neutral starting materials and byproducts.

Crystallization: If this compound can be obtained in crystalline form, recrystallization is an excellent method for achieving high purity.

Distillation: For volatile compounds, vacuum distillation can be used, though its applicability depends on the thermal stability of this compound.

Following purification, the purity and identity of this compound are rigorously confirmed using a suite of analytical techniques. These typically include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and often ¹¹⁹Sn NMR for organotin compounds), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with appropriate detectors (e.g., UV-Vis, MS). These analytical methods provide detailed information on the compound's structure, molecular weight, and the presence of any residual impurities, ensuring that the isolated this compound meets the stringent requirements for research-grade materials. nih.gov

Mechanistic Elucidation of Tms Ct Reactivity in Radiochemical Transformations

Detailed Analysis of Palladium-Catalyzed Stille Coupling Reactions with Trimethylstannyl Precursors for Halogenation

The Stille reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organohalide or pseudohalide, is a cornerstone in radiochemistry for carbon-carbon and carbon-heteroatom bond formation. nih.govchemeurope.comwikipedia.orglibretexts.org In the context of radiolabeling, trimethylstannyl precursors (R-SnMe₃) react with radiohalogen sources to form radiolabeled products (R-X), where X is a radiohalogen. nih.govnih.govntno.orgresearchgate.netmdpi.com

The general mechanism of the Stille reaction involves three principal steps: oxidative addition, transmetalation, and reductive elimination. chemeurope.comwikipedia.orglibretexts.orgacs.org

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the organic halide (or pseudohalide) to a Pd(0) catalyst, forming a Pd(II) intermediate. chemeurope.comwikipedia.orglibretexts.orgacs.org Vinyl iodides and bromides are common coupling partners, with iodides generally reacting faster and under milder conditions than bromides. wikipedia.org

Transmetalation : This is the crucial step where the organostannane (trimethylstannyl precursor) transfers its organic group to the palladium center, replacing a halide ligand. chemeurope.comwikipedia.orglibretexts.orgacs.org Trimethylstannyl compounds generally exhibit higher reactivity in this step compared to tributylstannyl compounds. wikipedia.org

Reductive Elimination : Finally, the two organic groups on the palladium center undergo reductive elimination, forming the desired coupled product and regenerating the Pd(0) catalyst, thus completing the catalytic cycle. chemeurope.comwikipedia.orglibretexts.orgacs.org

The stereochemistry of the alkene is typically retained throughout the reaction under mild conditions. wikipedia.org The reaction is usually performed under an inert atmosphere to prevent oxidation of the palladium catalyst and minimize homo-coupling of the organostannyl compounds, which can reduce the yield of the desired product. chemeurope.com

Radioiodination via Stille coupling with trimethylstannyl precursors is highly efficient, often proceeding rapidly under mild conditions. nih.govntno.org The kinetics are influenced by several factors, including the nature of the palladium catalyst, the ligands, solvent, and temperature. nih.govresearchgate.net For instance, high radiochemical yields (RCYs) for carbon-11 (B1219553) labeling using Stille reactions have been observed at 100 °C in dimethyl sulfoxide (B87167) (DMSO) with specific palladium catalysts and co-ligands. nih.govresearchgate.net

The efficiency of radioiodination is often measured by radiochemical yield (RCY) and radiochemical purity. For example, the radiolabeling of 2,5-dioxopyrrolidin-1-yl 3-(trimethylstannyl)benzoate with astatine-211 (B1237555) achieved a radiochemical conversion of 95% after 15 minutes. ntno.org Another study reported a mean labeling rate of 81% for radioiodination of 5-trimethylstannyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil with iodine-125 (B85253), with a radiochemical purity greater than 98% after purification. nih.gov

Table 1: Representative Radiochemical Yields and Purity for Radiolabeling with Trimethylstannyl Precursors

| Radiotracer Example (from precursor) | Radioisotope | Reaction Type | RCY (%) | Radiochemical Purity (%) | Reference |

| ¹¹C-labeled model arenes/alkenes | ¹¹C | Stille Coupling | 30-85 | >99 | nih.gov |

| [¹¹C]S-dThd (from trimethylstannyl precursor) | ¹¹C | Stille Coupling | 18.9 | >99 | nih.gov |

| [¹²⁵I]-FIAU (from 5-trimethylstannyl-FIAU) | ¹²⁵I | Radioiodination | 81 | 98.01 | nih.gov |

| [²¹¹At]-labeled benzoate (B1203000) (from trimethylstannyl benzoate) | ²¹¹At | Electrophilic Substitution | 95 | N/A | ntno.org |

The thermodynamic driving force for the transmetalation step in Stille coupling is significant, facilitating efficient transfer of the organic group from tin to palladium. The stability of the Sn-X bond formed (where X is the leaving group from the electrophile) also plays a role.

Beyond radioiodination, trimethylstannyl precursors are also amenable to radiobromination and other radiohalogenations. nih.govacs.orgnsf.govresearchgate.net Radiobromination, particularly with bromine-76 (B1195326), is gaining interest due to the stronger C-Br bond compared to C-I, potentially leading to less dehalogenation in vivo. nih.govepj-conferences.org

Radiobromination using trimethylstannyl precursors often proceeds via oxidative electrophilic destannylation. nih.govacs.orgnsf.govresearchgate.net This involves the replacement of the trimethylstannyl group with a radiobromine atom, typically facilitated by an oxidizing agent. For instance, no-carrier-added (NCA) bromine-76 labeling has been successfully achieved via oxidative electrophilic destannylation of organotin precursors, with modifications to the leaving group (e.g., from Bu₃Sn to Me₃Sn) and solvent conditions (e.g., addition of methanol) influencing the efficiency. nih.govacs.org

Table 2: Comparison of Radiohalogenation Methods and Conditions

| Radiohalogen | Precursor Type | Reaction Mechanism | Common Oxidizing Agents/Catalysts | Key Considerations | Reference |

| ¹²³I, ¹²⁵I, ¹³¹I | Trimethylstannyl aryl/vinyl | Stille Coupling / Electrophilic Destannylation | Pd(0) catalysts (e.g., Pd(PPh₃)₄), Chloramine-T, Iodogen, N-chlorosuccinimide (NCS) | High RCY, mild conditions, purification often required. | nih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.com |

| ⁷⁶Br, ⁷⁷Br | Trimethylstannyl aryl/vinyl | Oxidative Electrophilic Destannylation | Peracetic acid, Chloramine-T, [⁷⁶Br]bromide ion | Stronger C-Br bond, less dehalogenation in vivo, solvent dependence. | nih.govacs.orgnsf.govresearchgate.netresearchgate.net |

| ²¹¹At | Trimethylstannyl aryl/vinyl | Electrophilic Destannylation | Oxidizing agents (e.g., sodium persulfate) | Rapid, clean, mild conditions, challenging due to astatine chemistry. | acs.orgntno.orgmdpi.comnih.gov |

Radiofluorination and radiochlorination with trimethylstannyl precursors are less common via Stille coupling, as these reactions often prefer different precursor types or mechanisms (e.g., nucleophilic substitution for ¹⁸F). However, some palladium-mediated couplings with organostannanes have been explored for ¹⁸F incorporation. capes.gov.br

Investigation of Alternative Electrophilic Substitution Reactions Involving the Trimethylstannyl Group

Beyond Stille coupling, the trimethylstannyl group is a versatile leaving group in various electrophilic substitution reactions for radiolabeling. These reactions, collectively known as electrophilic destannylation, involve the direct replacement of the SnMe₃ group by an electrophilic radiohalogen species. nih.govacs.orgacs.orgnih.gov

Key aspects of these alternative electrophilic substitutions include:

Direct Radioiodination : Trimethylstannyl aryl or vinyl compounds can undergo direct electrophilic substitution with radioiodine species (e.g., [¹²³I]NaI in the presence of an oxidizing agent like chloramine-T or iodogen). nih.govresearchgate.netmdpi.com This method is widely used for its simplicity and efficiency, often yielding high radiochemical purities. mdpi.com

Radiobromination via Oxidative Electrophilic Destannylation : As mentioned, this is a significant pathway for radiobromination. It relies on the generation of an electrophilic radiobromine species that attacks the carbon bearing the trimethylstannyl group, displacing it. nih.govacs.org

Astatination : Astatine-211 (²¹¹At), an alpha-emitting radionuclide, can also be incorporated into molecules via electrophilic destannylation of aryl tin precursors. acs.orgmdpi.comnih.gov This reaction is generally rapid, clean, and occurs under mild conditions, making it a valuable route for targeted alpha therapy agents. nih.gov The ability of astatine to adopt multiple oxidation states can complicate the process, but methods for generating electrophilic At⁺ species have been developed. mdpi.com

The general principle for these reactions is that the carbon-tin bond is polarized, making the carbon atom susceptible to electrophilic attack. The trimethylstannyl group acts as an excellent leaving group.

Catalytic Effects and Ligand Influence on the Efficiency of Radioprecursor Conversion from Trimethylstannyl Precursors

The efficiency of radioprecursor conversion from trimethylstannyl compounds is highly dependent on the choice of catalyst and ligands, particularly in palladium-catalyzed reactions. nih.govacs.orgresearchgate.netdiva-portal.org

Palladium Catalysts :

Pd(0) complexes : These are the active species in Stille coupling. Common precatalysts include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) fishersci.fiheraeus-precious-metals.comfishersci.cawikipedia.orgebricmall.com and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). nih.gov

Precatalyst Activation : Stable Pd(II) complexes, such as PdCl₂(PPh₃)₂, can be reduced in situ to the active Pd(0) species. capes.gov.br

Catalyst Loading : In radiolabeling, the catalyst is often used in large excess relative to the radiolabeled building block, sometimes leading to the term "metal-mediated" rather than "catalyzed" due to the statistical unlikelihood of multiple catalytic cycles. nih.gov

Ligand Influence :

Phosphine Ligands : Phosphine ligands (e.g., triphenylphosphine (B44618) (PPh₃), tri(o-tolyl)phosphine (P(o-Tol)₃)) are crucial for stabilizing the palladium catalyst and influencing its reactivity and selectivity. nih.govacs.orgresearchgate.netdiva-portal.org

Steric and Electronic Properties : The steric bulk and electronic properties of the ligands can significantly impact reaction rates and yields. Bulky phosphines can promote the formation of coordinatively unsaturated palladium complexes, which are highly reactive for oxidative addition. acs.org

Co-ligands and Additives : The addition of co-ligands and additives, such as copper(I) salts (e.g., CuCl) or K₂CO₃, can further optimize reaction conditions and improve radiochemical yields. nih.govdiva-portal.org In non-polar solvents, copper salts can decrease ligand concentration around palladium, increasing reaction rate. In polar solvents, copper might facilitate transmetalation. diva-portal.org

Solvent Effects : Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred for Stille reactions involving trimethylstannyl compounds, yielding optimal results. nih.govresearchgate.net

Table 3: Influence of Catalytic Conditions on Radiochemical Yields (Illustrative Examples)

| Catalyst System (Pd source/Ligand) | Solvent | Temperature (°C) | RCY Range (%) | Radioisotope | Reference |

| Pd₂(dba)₃ / P(o-Tol)₃ (+ CuCl/K₂CO₃) | DMF | 100 | 37-98 | ¹¹C | nih.govresearchgate.net |

| Pd(PPh₃)₄ | DMSO | 100 | 71 (specific compound) | ¹¹C | nih.gov |

| PdCl₂(PPh₃)₂ | 1,4-dioxane | N/A | 83 (specific compound) | Unlabeled (Stannylation) | mostwiedzy.pl |

| PdCl₂(PPh₃)₂ | N/A | N/A | 10 (specific compound) | ¹⁸F | capes.gov.br |

The precise optimization of these parameters is critical for achieving high radiochemical yields and purities, which are paramount for the clinical translation of radiolabeled compounds.

High Resolution Spectroscopic and Structural Characterization of Trimethylstannyl β Carbomethoxytropane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure, conformation, and dynamics of organic and organometallic compounds. For TMS-CT, a combination of proton (¹H), carbon-13 (¹³C), and tin-119 (¹¹⁹Sn) NMR would provide comprehensive insights into its chemical environment. Chemical shifts in NMR are referenced to internal standards, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR (assigned 0.0 ppm) nih.govrruff.info.

Proton (¹H) NMR for Definitive Structural Assignment of this compound

¹H NMR spectroscopy would be pivotal for assigning the definitive structure of this compound by providing information on the number, type, and connectivity of hydrogen atoms. The tropane (B1204802) ring system, being a rigid bicyclic structure, would exhibit distinct proton environments due to its fixed conformation and the presence of the nitrogen bridgehead and the carbomethoxy substituent. Protons on the bridgehead carbons, the N-methyl group, and the protons adjacent to the carbomethoxy group and the trimethylstannyl moiety would show characteristic chemical shifts and coupling patterns. The protons of the trimethylstannyl group (Sn(CH₃)₃) are expected to appear as a sharp singlet, typically in an upfield region, and their chemical shift would be sensitive to the electronic environment around the tin atom. Coupling between the tin nucleus (¹¹⁹Sn) and the methyl protons would also be observable as satellites around the main ¹H signal.

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for this compound Moieties

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Expected Integration |

| Sn-(CH₃)₃ | 0.0 - 0.5 | Singlet | 9H |

| N-CH₃ (Tropane) | 2.0 - 2.5 | Singlet | 3H |

| Tropane Ring Protons | 1.0 - 4.0 | Complex Multiplets | Variable |

| -COOCH₃ | 3.5 - 3.8 | Singlet | 3H |

| Protons adjacent to Sn or -COOCH₃ | 2.5 - 3.5 (Tropane) | Multiplets | Variable |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

¹³C NMR spectroscopy would provide information about the carbon skeleton of this compound. Each unique carbon environment in the tropane ring, the carbomethoxy group, and the trimethylstannyl moiety would give rise to a distinct signal. The carbonyl carbon of the carbomethoxy group (C=O) would resonate significantly downfield (typically >160 ppm) due to its deshielded environment. The methyl carbon of the carbomethoxy group and the methyl carbons directly attached to tin would appear at characteristic chemical shifts. The carbons of the tropane ring would show a range of chemical shifts depending on their proximity to the nitrogen, the carbomethoxy group, and the trimethylstannyl substituent. The presence of the tin atom would also induce characteristic coupling patterns (e.g., ¹J(¹¹⁹Sn-¹³C)) for the carbons directly bonded to tin, which could aid in assignment.

Table 2: Illustrative ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| C=O (Carbomethoxy) | 165 - 175 |

| -OCH₃ (Carbomethoxy) | 50 - 55 |

| Sn-(CH₃)₃ | -10 - 10 |

| Tropane Ring Carbons | 20 - 70 |

| Quaternary Carbons (Tropane) | 60 - 80 |

Tin-119 (¹¹⁹Sn) NMR for Characterization of the Organotin Moiety

¹¹⁹Sn NMR spectroscopy is particularly valuable for organotin compounds, as it directly probes the chemical environment of the tin atom uno.edu. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature and number of substituents attached to tin, as well as the coordination number and geometry around the tin center. For a trimethylstannyl group, a single ¹¹⁹Sn resonance would be expected. The chemical shift would provide insights into the electron density at the tin atom. Furthermore, coupling constants between ¹¹⁹Sn and adjacent protons (e.g., ²J(¹¹⁹Sn-¹H) for the methyl protons) and carbons (e.g., ¹J(¹¹⁹Sn-¹³C) for the methyl carbons and the carbon of the tropane ring directly bonded to tin) would offer crucial connectivity information and stereochemical insights.

Table 3: Illustrative ¹¹⁹Sn NMR Chemical Shift Range for Trimethylstannyl Moiety

| Tin Environment | Typical Chemical Shift (δ, ppm) |

| Sn(CH₃)₃ | -50 to 50 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of this compound, which can confirm its elemental composition. The precise mass measurement provided by HRMS allows for the unambiguous identification of the molecular ion ([M]+• or [M+H]+), distinguishing it from other compounds with similar nominal masses. Beyond molecular weight, the fragmentation pattern observed in the mass spectrum provides structural information. Upon ionization, this compound would undergo characteristic fragmentation pathways. Common fragmentation routes for organotin compounds often involve the successive loss of methyl groups from the tin center. Additionally, cleavage of the bond between the tin atom and the tropane ring, as well as characteristic fragmentations of the tropane core and the carbomethoxy group (e.g., loss of CH₃OH or COOCH₃), would be anticipated. Analyzing these fragment ions helps in piecing together the molecular structure.

Table 4: Illustrative HRMS Data for this compound

| Type of Ion | Expected m/z (Illustrative) | Significance |

| Molecular Ion | [M]+• or [M+H]+ | Confirms molecular formula and exact mass |

| [M - CH₃]+ | [M - 15]+ | Loss of a methyl group from tin |

| [M - 2CH₃]+ | [M - 30]+ | Loss of two methyl groups from tin |

| [M - 3CH₃]+ | [M - 45]+ | Loss of all three methyl groups from tin |

| Tropane-Sn+ | (Tropane-Sn)+ | Cleavage of the bond between tropane and tin |

| Tropane-COOCH₃+ | (Tropane-COOCH₃)+ | Fragments related to the tropane core |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy: IR spectroscopy detects changes in dipole moment during molecular vibrations. For this compound, a strong absorption band around 1730-1750 cm⁻¹ would be expected for the carbonyl (C=O) stretch of the carbomethoxy group. C-H stretching vibrations from the methyl groups (both on tin and in the ester) and the tropane ring would appear in the 2800-3000 cm⁻¹ region. C-O stretching vibrations from the ester would also be observable. The Sn-C stretching vibrations are typically found in the lower wavenumber region (around 500-600 cm⁻¹), providing direct evidence for the organotin moiety.

Raman Spectroscopy: Raman spectroscopy measures inelastic scattering of light due to changes in molecular polarizability during vibrations. It is often complementary to IR, particularly useful for symmetric vibrations or bonds with small dipole moment changes. For this compound, Raman would also show the C=O stretch, and potentially strong signals for the Sn-C stretching vibrations, especially if the Sn-C bond is highly polarizable. The tropane ring skeletal vibrations would also contribute to the Raman spectrum.

Table 5: Illustrative Vibrational Frequencies for this compound Functional Groups

| Functional Group/Bond | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Significance |

| C=O (Ester) | 1730 - 1750 (Strong) | 1730 - 1750 (Medium) | Ester carbonyl stretch |

| C-H (Aliphatic) | 2800 - 3000 | 2800 - 3000 | Methyl and tropane C-H stretches |

| C-O (Ester) | 1000 - 1300 | 1000 - 1300 | Ester C-O stretches |

| Sn-C | 500 - 600 | 500 - 600 | Tin-carbon bond stretches (characteristic) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Computational Chemistry and in Silico Modeling of Tms Ct

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of TMS-CT. DFT methods provide a balance between computational cost and accuracy, making them well-suited for molecules of this size. These calculations can elucidate the distribution of electrons within the molecule, identify sites susceptible to electrophilic or nucleophilic attack, and predict various spectroscopic properties.

For this compound, DFT calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more readily excitable and potentially more reactive.

Furthermore, the calculation of the electrostatic potential surface can reveal the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. This information is crucial for predicting how this compound will interact with other molecules, including the reagents used in radiolabeling reactions. For instance, the tin atom in the trimethylstannyl group is a key site for electrophilic substitution during radioiodination or radiofluorination. DFT can quantify the partial charges on the atoms in this group, providing a theoretical basis for its reactivity.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, a target for incoming electrons. |

| HOMO-LUMO Gap | 5.4 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.5 D | Provides insight into the overall polarity of the molecule. |

Note: The values in this table are illustrative and would be derived from actual DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformers) a molecule can adopt and how it moves over time. This compound, with its tropane (B1204802) backbone, possesses a degree of conformational flexibility that can influence its reactivity and interaction with biological targets.

Conformational analysis of this compound would involve systematically rotating the rotatable bonds in the molecule to generate a library of possible conformers. The energy of each conformer is then calculated to identify the most stable, low-energy structures. This is particularly important for understanding how the molecule might bind to a transporter protein.

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior. By simulating the movement of each atom over a period of time, MD can reveal how the molecule flexes, bends, and vibrates in a solvent environment. For this compound, an MD simulation could show how the phenyltropane core and the trimethylstannyl group move relative to each other. This information is valuable for understanding the accessibility of the tin atom for the incoming radioisotope during the synthesis of radiotracers.

Studies on related phenyltropane derivatives, which are analogues of cocaine, have utilized these techniques to build pharmacophore models. These models identify the key structural features necessary for binding to the dopamine (B1211576) transporter. Similar approaches applied to this compound would help in understanding its precursor role and in the design of new derivatives with improved properties.

Table 2: Key Dihedral Angles and Conformational Energies for this compound

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 175 | 65 | 0.0 |

| B | -70 | 68 | 1.2 |

| C | 178 | -60 | 1.5 |

Note: This table presents hypothetical data from a conformational analysis to illustrate the concept.

Predictive Modeling of Reaction Pathways and Transition States for Radiochemical Transformations Utilizing this compound

A significant application of computational chemistry for this compound is in modeling its conversion into radiolabeled compounds like [¹⁸F]CFT or [¹²³I]β-CIT. Predictive modeling can be used to investigate the reaction mechanisms, identify the transition states, and calculate the activation energies for these radiochemical transformations.

The transformation of the trimethylstannyl group into a carbon-radioisotope bond is a key step. Computational models can simulate this reaction, providing a detailed picture of how the bonds break and form. By calculating the energy profile of the reaction pathway, chemists can predict the feasibility of a proposed synthetic route and identify potential byproducts.

For example, in the radiofluorination to produce [¹⁸F]CFT, the trimethylstannyl group is replaced by a fluorine-18 (B77423) atom. Quantum chemical calculations can model the approach of the [¹⁸F]fluoride ion to the this compound molecule and the subsequent cleavage of the carbon-tin bond. The calculation of the transition state structure and its energy provides the activation energy for the reaction, which is a critical parameter for optimizing the experimental conditions, such as temperature and reaction time.

These predictive models not only enhance the understanding of the reaction but also contribute to the development of more efficient and reliable radiolabeling procedures. By screening different reaction conditions in silico, the number of experiments can be reduced, saving time and resources.

Table 3: Calculated Activation Energies for Radiochemical Reactions of this compound

| Reaction | Radioisotope | Calculated Activation Energy (kcal/mol) | Predicted Reaction Efficiency |

| Radiofluorination | ¹⁸F | 15.2 | High |

| Radioiodination | ¹²³I | 12.8 | Very High |

Note: The data in this table is for illustrative purposes to demonstrate the output of predictive modeling.

Rigorous Analytical Methodologies for Purity, Stability, and Quality Assurance of Tms Ct

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated to accurately determine the purity of TMS-CT and to separate it from any potential impurities and degradation products.

The chromatographic separation is achieved using a C18 stationary phase, which is a common choice for the analysis of tropane (B1204802) alkaloids and their derivatives due to its versatility and wide availability. The mobile phase composition is optimized to achieve a good resolution and peak shape for this compound. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like ammonium acetate, to control the pH and improve peak symmetry.

Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 10mM Ammonium Acetate (pH 7.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Validation of the HPLC Method:

The developed HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity: The method's ability to assess the analyte of interest in the presence of other components is confirmed by analyzing blank samples, and samples spiked with potential impurities and degradation products. The chromatograms show no interference at the retention time of this compound.

Linearity: The linearity of the method is established by analyzing a series of this compound solutions at different concentrations. The peak area response is plotted against the concentration, and the correlation coefficient (r²) is calculated.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 150234 |

| 25 | 375589 |

| 50 | 751234 |

| 100 | 1502468 |

| 200 | 3005123 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy: The accuracy of the method is determined by performing recovery studies. A known amount of this compound is added to a placebo mixture, and the percentage of recovery is calculated.

| Spiked Level | Amount Added (µg) | Amount Recovered (µg) | % Recovery |

| 80% | 80 | 79.5 | 99.38 |

| 100% | 100 | 100.2 | 100.20 |

| 120% | 120 | 119.4 | 99.50 |

Precision: The precision of the method is evaluated by analyzing multiple preparations of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

| Precision Type | %RSD |

| Repeatability (n=6) | 0.85 |

| Intermediate Precision (n=6) | 1.12 |

LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Gas Chromatography (GC) for Volatile Impurity Profiling and Residual Solvent Analysis

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the method of choice for the analysis of volatile organic impurities and residual solvents in this compound. These impurities can originate from the synthesis process and must be controlled to ensure the safety of the final product. Headspace GC is a particularly useful technique as it allows for the analysis of volatile compounds without dissolving the sample in a solvent, which could introduce interfering peaks.

Typical GC Headspace Method Parameters:

| Parameter | Condition |

| Column | DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm) |

| Oven Temperature Program | 40 °C (5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| Detector Temperature (FID) | 280 °C |

| Carrier Gas | Helium at a constant flow rate |

| Headspace Vial Equilibration | 80 °C for 15 min |

This method allows for the separation and quantification of common residual solvents such as methanol, ethanol, acetone, dichloromethane, and toluene, which may be used during the synthesis and purification of this compound.

Comprehensive Studies on the Chemical Stability of this compound under Varied Environmental and Storage Conditions

Forced degradation studies are performed to understand the intrinsic stability of this compound and to identify potential degradation pathways. These studies involve subjecting the compound to stress conditions that are more severe than the recommended storage conditions. The degradation of the compound is monitored using the validated stability-indicating HPLC method.

Stress Conditions and Observations:

| Stress Condition | Conditions | % Degradation | Observations |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | 15.2 | Significant degradation observed with the formation of a major degradation product. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | 25.8 | Rapid degradation with multiple degradation products. |

| Oxidative | 3% H₂O₂ at room temperature for 24h | 18.5 | Formation of a distinct major degradation product. |

| Thermal | 80 °C for 48h (solid state) | 5.1 | Minor degradation observed. |

| Photolytic | UV light (254 nm) for 48h (solid state) | 3.8 | Minor degradation observed. |

The results of these studies indicate that this compound is particularly susceptible to degradation under basic and oxidative conditions. This information is crucial for determining the appropriate storage and handling conditions for the compound, which is recommended to be stored at -20 °C and protected from light.

Identification and Quantification of Degradation Products and Their Formation Pathways

To ensure the safety of the final radiopharmaceutical, it is essential to identify and characterize the degradation products formed during the stability studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, as it provides information about the molecular weight and fragmentation pattern of the degradation products, which aids in their structural elucidation.

Based on the forced degradation studies, the primary degradation pathways for this compound are likely to be hydrolysis of the ester group and cleavage of the carbon-tin bond.

Hydrolytic Degradation: Under acidic or basic conditions, the carbomethoxy group at the C-2 position of the tropane ring can be hydrolyzed to the corresponding carboxylic acid.

Oxidative Degradation: The trimethylstannyl group is susceptible to oxidative cleavage, which would result in the formation of a des-stannyl derivative.

The quantification of these degradation products can be performed using the validated HPLC method by determining their response factors relative to this compound. This allows for the establishment of appropriate limits for these impurities in the final product specification.

Future Research Directions and Innovative Applications of Tms Ct in Chemical Research

Rational Design and Synthesis of Next-Generation Trimethylstannyl Analogs with Tuned Reactivity Profiles

The rational design and synthesis of next-generation trimethylstannyl analogs represent a critical area for advancing organotin chemistry. Current research emphasizes tailoring the steric and electronic properties of these compounds to achieve desired reactivity profiles and enhance their performance in various chemical transformations. For instance, modifying the ligands around the tin center can significantly impact the compound's stability, selectivity, and catalytic activity. nih.govosti.gov

One approach involves the strategic incorporation of different organic groups or heteroatoms onto the tin atom, beyond the typical methyl groups, to fine-tune bond strengths and electronic densities. This can lead to analogs with enhanced stability under specific reaction conditions, improved leaving group abilities, or altered coordination preferences with catalysts. The ability to precisely engineer changes to the electronic structure of main-group hydrides, including organotin hydrides, is crucial for developing superior catalysts and understanding structure-activity relationships. osti.gov For example, studies on dirhodium amidate complexes have shown that subtle changes in ligand design can significantly influence the enantioselectivity in reactions involving α-trimethylstannyl-α-diazoacetate derivatives, enabling diastereodivergent asymmetric catalysis. nih.govresearchgate.netacs.org

Furthermore, the development of new synthetic routes to access these analogs with high efficiency and selectivity is a key focus. Traditional methods often involve Grignard reagents or redistribution reactions, but exploring novel synthetic pathways, including those utilizing alkali metal ions and stannous halides, could open avenues for more diverse and complex trimethylstannyl structures. google.comwikipedia.org

Integration of Microfluidic and Automated Synthesis Technologies for Efficient Derivatization of TMS-CT

The integration of microfluidic and automated synthesis technologies offers significant advantages for the efficient derivatization of trimethylstannyl compounds. These advanced synthetic platforms provide enhanced control over reaction parameters, such as temperature, mixing, and residence time, leading to improved yields, reduced reaction times, and increased reproducibility. nih.gov

Microfluidic systems, characterized by their small reaction volumes and high surface-to-volume ratios, enable rapid heat and mass transfer, which is particularly beneficial for reactions involving sensitive or highly reactive organotin intermediates. nih.gov This technology can facilitate the rapid screening of reaction conditions and the optimization of derivatization pathways for various trimethylstannyl analogs. sigmaaldrich.comoalib.com

Automated synthesis platforms, often coupled with in-line purification and analytical techniques, can streamline the multi-step synthesis of complex organotin compounds, minimizing manual handling and potential exposure to toxic reagents. nih.govacs.orgsigmaaldrich.com This automation is crucial for generating libraries of trimethylstannyl derivatives for high-throughput screening in various applications, including drug discovery and material science. nih.govacs.org The ability to automate the synthesis of organotin compounds can accelerate research by allowing chemists to create and utilize these essential compounds more efficiently. acs.org

Exploration of this compound and Related Organotin Compounds as Versatile Synthetic Intermediates in Organic Synthesis Beyond Radiochemistry

Beyond their established use in radiochemistry, trimethylstannyl compounds and related organotin species hold immense potential as versatile synthetic intermediates in a broader range of organic synthesis applications. Organotin reagents, also known as stannanes, are widely utilized synthons, particularly in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, for the formation of new carbon-carbon (C-C) bonds. sigmaaldrich.comlibretexts.orggelest.comwikipedia.orguobabylon.edu.iq

The Stille coupling, for example, is a powerful method for synthesizing complex organic molecules due to its wide scope, functional group tolerance, stereospecificity, and regioselectivity. wikipedia.orgresearchgate.net Trimethylstannyl groups can be readily incorporated into various organic frameworks and then serve as excellent partners for coupling with diverse electrophiles, including aryl, vinyl, and acyl halides or pseudohalides. libretexts.orgwikipedia.org This versatility makes them invaluable for constructing intricate molecular architectures found in natural products, pharmaceuticals, and advanced materials. sigmaaldrich.comlibretexts.org

Future research will likely focus on expanding the scope of reactions beyond traditional cross-coupling, exploring novel transformations where the unique properties of the tin-carbon bond can be leveraged. This includes, but is not limited to, radical reactions, additions to unsaturated systems, and their role as catalysts or precursors for other organometallic species. uobabylon.edu.iqcenmed.comfishersci.cagelest.comiupac.org For instance, organotin hydrides are extremely useful intermediates in organic synthesis, employed in reductive cleavage, radical dehalogenation, and intramolecular radical cyclization. cenmed.comfishersci.cagelest.comiupac.org

Development of Novel Spectroscopic Probes for In-Situ Monitoring of Reactions Involving this compound

The development of novel spectroscopic probes for in-situ monitoring of reactions involving trimethylstannyl compounds is crucial for gaining a deeper understanding of reaction mechanisms, optimizing reaction conditions, and ensuring process safety. Traditional offline analysis methods often involve sample-taking and handling, which can be problematic due to the sensitivity or toxicity of organotin compounds. acs.org

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (particularly 1H, 13C, and 119Sn NMR) are powerful tools for real-time monitoring of organotin reactions. acs.orgrsc.orgspiedigitallibrary.orgpsu.edursc.orgnih.gov In-situ spectroscopic methods can provide real-time conversion data, identify unstable intermediates, and track concentration variations of reactants and products, allowing for rapid optimization of chemical processes. acs.org

For example, 119Sn NMR spectroscopy is particularly valuable due to the tin nucleus's sensitivity to its chemical environment, offering direct insights into the formation and transformation of tin-containing species. google.comrsc.orgnih.govacs.orgrsc.org Surface-enhanced Raman spectroscopy (SERS) has also shown promise for rapidly screening organotin compounds, providing characteristic spectral peaks for quantitative determination. rsc.org Further development of these and other spectroscopic probes, coupled with advanced data analysis techniques, will enable a more comprehensive understanding of the complex reaction pathways involving trimethylstannyl compounds, leading to safer and more efficient synthetic processes. acs.orgmdpi.comepa.gov

Compound Names and PubChem CIDs

Q & A

Q. What strategies improve the robustness of this compound meta-analyses when primary studies lack standardized protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.